molecular formula C16H20N2O5S B2904580 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2309552-47-2

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2904580
CAS RN: 2309552-47-2
M. Wt: 352.41
InChI Key: ZQSNNBMYXFZJOS-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H20N2O5S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

  • The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These compounds exist in equilibrium and have significant implications in the field of organometallic chemistry (Lazareva et al., 2017).

Antioxidant Properties

  • Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives show considerable antioxidant activity. Their synthesis and antioxidant properties were studied, highlighting their potential in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is critical in biochemistry and pharmacology (Chkirate et al., 2019).

α-Glucosidase Inhibitory Potential

  • N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrate promising α-glucosidase inhibitory potential, indicating their utility in medical chemistry, especially for diabetes management (Iftikhar et al., 2019).

Anticancer Activity

  • New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit notable anticancer activity. Their structural properties and biological evaluations suggest potential applications in cancer treatment (Evren et al., 2019).

Photochemical and Thermochemical Modeling

  • Benzothiazolinone acetamide analogs demonstrate significant photochemical and thermochemical properties. They are potential candidates for use in dye-sensitized solar cells (DSSCs), showcasing their utility in renewable energy research (Mary et al., 2020).

In Vitro Metabolism Studies

  • N-alkyl-N-(5-isothiazolyl)phenylacetamides undergo metabolism catalyzed by monooxygenase enzymes. These studies are essential in understanding drug metabolism and designing new pharmacological agents (Sheets et al., 1997).

Polymer Science Applications

  • Poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene] can be used to create a variety of polythiophene derivatives with potential applications in high-throughput screening and drug discovery (Bernier et al., 2002).

Synthesis Techniques

  • High yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide demonstrates efficient synthesis techniques important in pharmaceutical chemistry (King, 2007).

Food and Organism Studies

  • Studies on methylglyoxal in food and organisms provide insights into its effects and applications in nutrition and health sciences (Nemet et al., 2006).

Synthesis and Characterization

  • Synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide highlight the importance of chemical synthesis in developing new compounds for various applications (Zhong-cheng & Shu Wan-yin, 2002).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c19-6-7-22-16(5-8-24-11-16)10-17-14(20)9-18-12-3-1-2-4-13(12)23-15(18)21/h1-4,19H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNNBMYXFZJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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